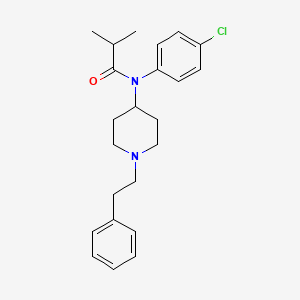
Para-chloroisobutyryl fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “p-Clibf” is a chemical entity known for its unique properties and applications in various fields. It is a part of a broader class of compounds that exhibit significant reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “p-Clibf” involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity. For instance, the hydrophosphination of unsaturated compounds with reagents containing phosphorus-hydrogen bonds is a straightforward and atom-economical strategy for the preparation of various phosphines .
Industrial Production Methods: In industrial settings, the production of “p-Clibf” is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions: “p-Clibf” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “p-Clibf” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed: The major products formed from the reactions of “p-Clibf” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
“p-Clibf” has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, “p-Clibf” is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which “p-Clibf” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects. The exact mechanism of action depends on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “p-Clibf” include other phosphine derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness: What sets “p-Clibf” apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
244195-34-4 |
|---|---|
Fórmula molecular |
C23H29ClN2O |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29ClN2O/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19/h3-11,18,22H,12-17H2,1-2H3 |
Clave InChI |
YWHLYGSHOQKCJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


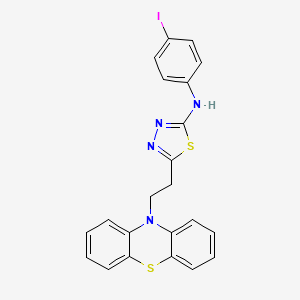




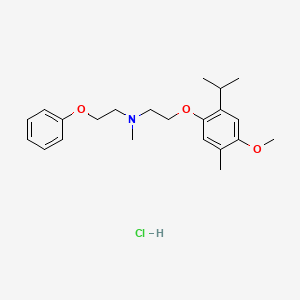
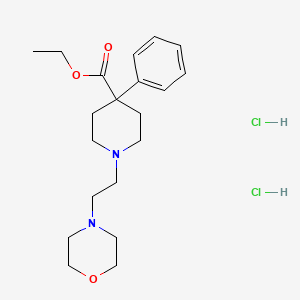

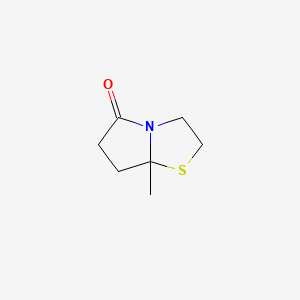
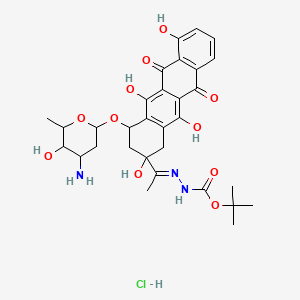
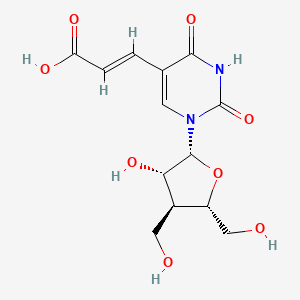

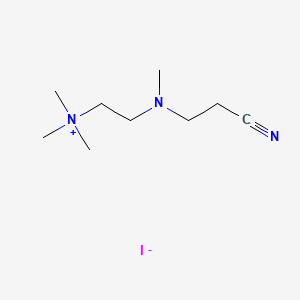
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
